molecular formula C17H23ClN2O4S B11231235 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B11231235
M. Wt: 386.9 g/mol
InChI Key: QIJBJMGNKYMRLV-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a morpholine ring, and a chlorophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: This step involves sulfonylation reactions using methanesulfonyl chloride.

    Formation of the Morpholine Ring: The morpholine ring is formed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, sulfonylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE
  • 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE

Uniqueness

4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H23ClN2O4S

Molecular Weight

386.9 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23ClN2O4S/c18-16-6-2-1-4-15(16)13-25(22,23)20-7-3-5-14(12-20)17(21)19-8-10-24-11-9-19/h1-2,4,6,14H,3,5,7-13H2

InChI Key

QIJBJMGNKYMRLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)N3CCOCC3

Origin of Product

United States

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